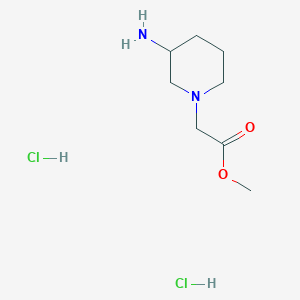

(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride

Description

Propriétés

IUPAC Name |

methyl 2-(3-aminopiperidin-1-yl)acetate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)6-10-4-2-3-7(9)5-10;;/h7H,2-6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDGGJRPRUURGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCCC(C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involves the following steps:

-

Formation of Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino olefins. For instance, the reaction of amino olefins with substituents β to the nitrogen on the alkyl chain can produce 3,5-disubstituted piperidines with high diastereomeric excess .

-

Introduction of Amino Group: : The amino group can be introduced through amination reactions. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

-

Esterification: : The acetic acid methyl ester group can be introduced through esterification reactions, where acetic acid reacts with methanol in the presence of an acid catalyst.

-

Formation of Dihydrochloride Salt: : The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride typically involve large-scale synthesis using the above-mentioned synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its piperidine structure is crucial for creating derivatives that exhibit biological activity.

Antimicrobial Activity

Research indicates that derivatives of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride show significant antimicrobial properties. For example, compounds with similar structures have been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) in the range of 256 µg/mL .

Anticancer Properties

Studies have highlighted the potential of this compound and its derivatives in cancer therapy. In vitro assays have shown that certain piperidine derivatives can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 breast cancer cells, with IC50 values ranging from 1 to 10 µM . The mechanism often involves inducing apoptosis through caspase activation and disruption of microtubule assembly.

Neurological Research

The compound's structure suggests potential applications in neurological research, particularly as a tool for studying neurotransmitter systems.

Acetylcholinesterase Inhibition

Some studies have indicated that piperidine derivatives can act as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine in synaptic clefts, offering therapeutic benefits .

Synthesis of Novel Compounds

(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride is often utilized as a precursor in the synthesis of novel compounds with enhanced biological activities.

Case Studies in Synthesis

Recent studies have employed this compound to synthesize new azetidine and oxetane amino acid derivatives, showcasing its utility in creating complex molecular architectures . The synthesis often involves multi-step reactions that explore the lipophilicity and electronic properties of the resulting compounds.

The biological activities associated with (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride extend beyond antimicrobial and anticancer effects.

Enzyme Inhibition

Research has shown that related compounds can inhibit various enzymes involved in metabolic pathways relevant to disease progression, suggesting broader therapeutic implications .

Anti-inflammatory Effects

Emerging studies indicate potential anti-inflammatory properties, particularly through modulation of pathways involved in inflammatory responses . This could make the compound valuable in treating conditions characterized by chronic inflammation.

Summary Table of Applications

| Application Area | Specific Use Cases | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Significant activity against E. coli and S. aureus |

| Anticancer therapies | IC50 values between 1-10 µM against MDA-MB-231 cells | |

| Neurological Research | Acetylcholinesterase inhibition | Potential therapeutic benefits for neurodegenerative diseases |

| Synthesis | Precursor for novel compounds | Useful in creating complex molecular architectures |

| Biological Activity | Enzyme inhibition | Impacts on metabolic pathways |

| Anti-inflammatory effects | Potential use in chronic inflammation treatments |

Mécanisme D'action

The mechanism of action of (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.

Comparaison Avec Des Composés Similaires

Ethyl (4-Aminopiperidin-1-yl)acetate Dihydrochloride

CAS 100708-07-4 is a closely related compound with an ethyl ester group and a 4-amino substitution on the piperidine ring. Key differences include:

| Property | (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride | Ethyl (4-Aminopiperidin-1-yl)acetate Dihydrochloride |

|---|---|---|

| Molecular Formula | C₈H₁₈Cl₂N₂O₂ | C₉H₂₀Cl₂N₂O₂ |

| Molecular Weight | 245.15 g/mol | 271.18 g/mol |

| Amino Group Position | 3-position | 4-position |

| Ester Group | Methyl | Ethyl |

| Availability (2025) | Active (1g: €1,113; 100mg: €475) | Discontinued (previously €297–€983) |

The ethyl ester variant’s higher molecular weight and bulkier ester group may reduce its solubility compared to the methyl ester derivative.

Piperidine Derivatives with Aromatic Substituents

These compounds feature hydroxyphenyl and carboxylic acid ethyl ester groups, introducing aromaticity and acidity absent in the target compound. Such structural complexity often correlates with pharmaceutical applications, such as opioid receptor modulation .

Manidipine Dihydrochloride

While both compounds are dihydrochloride salts, Manidipine’s nitrophenyl and diphenylmethyl substituents confer distinct calcium channel-blocking activity, unlike the simpler piperidine scaffold of the target compound. This highlights how structural variations drive divergent therapeutic applications .

Key Comparative Findings

- Positional Isomerism: The 3-amino vs. 4-amino substitution in piperidine derivatives influences steric and electronic properties, impacting synthetic routes and biological activity .

- Ester Group Effects : Methyl esters (lower molecular weight) may offer better solubility than ethyl esters, critical for in vitro assays .

- Salt Forms : Dihydrochloride salts enhance stability and handling compared to free bases, a common feature in lab-friendly compounds .

- Cost and Availability : The target compound’s high cost (€1,113/g) reflects its specialized role in research, whereas discontinued analogs (e.g., CAS 100708-07-4) suggest shifting demand or synthesis challenges .

Activité Biologique

(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride, also known by its CAS number 1373223-81-4, is a compound that has garnered attention in various biological research contexts. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of 245.15 g/mol. Its structure features a piperidine ring, which is known for its role in various biological activities due to its ability to interact with numerous biological targets.

Research indicates that compounds containing piperidine moieties often exhibit a range of biological activities, including:

- Anticancer Activity : Studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, a derivative similar to (3-Amino-piperidin-1-yl)-acetic acid methyl ester demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in some assays .

- Antimicrobial Properties : The compound's structural characteristics suggest potential antimicrobial activity. In vitro studies on related amino acid methyl esters have indicated that some derivatives exhibit low toxicity while maintaining antimicrobial efficacy against resistant bacterial strains .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Studies : A study highlighted the effectiveness of piperidine derivatives in inducing apoptosis in tumor cells. The mechanism involved the activation of specific apoptotic pathways, suggesting that (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride may share similar properties .

- Antimicrobial Research : In research focused on amino acid methyl esters, it was found that certain compounds did not adversely affect healthy cell lines while exhibiting significant antimicrobial activity against liver cancer cell lines. This biocompatibility is crucial for developing new therapeutic agents .

- Enzyme Inhibition : The compound was evaluated for its inhibitory effects on the histone acetyltransferase (HAT) domain of p300, which plays a critical role in gene transcription regulation. The findings suggest potential implications for cancer therapy through modulation of gene expression .

Q & A

Q. How can researchers optimize the synthesis of (3-amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step organic reactions, including alkylation of piperidine derivatives followed by esterification and salt formation. Key steps include:

- Alkylation : Reacting 3-amino-piperidine with methyl bromoacetate under inert conditions (e.g., nitrogen atmosphere) to form the ester intermediate.

- Purification : Using column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates.

- Salt Formation : Treating the free base with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt.

Yield improvements can be achieved by controlling reaction temperature (0–5°C for alkylation) and stoichiometric excess of methyl bromoacetate (1.2 equivalents). Purity (>95%) is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : H and C NMR (DMSO-d) to confirm the piperidine ring, ester group, and amine proton environments.

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify the molecular ion peak [M+H] at m/z 245.15.

- Elemental Analysis : Quantifying chlorine content (theoretical: 28.9%) to confirm dihydrochloride formation.

- HPLC : Using a UV detector (λ = 254 nm) to assess purity (>95%) and stability under ambient conditions .

Q. What strategies mitigate solubility challenges during in vitro assays?

- Methodological Answer : Solubility limitations in aqueous buffers (e.g., PBS) can be addressed by:

- Co-solvents : Using DMSO (≤1% v/v) or ethanol to pre-dissolve the compound.

- pH Adjustment : Buffering solutions to pH 4–5 (acetate buffer) to enhance protonation of the amine group.

- Surfactants : Adding polysorbate-80 (0.01% w/v) to stabilize colloidal dispersions.

Dynamic light scattering (DLS) monitors aggregation, while differential scanning calorimetry (DSC) confirms stability in formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound’s functional groups?

- Methodological Answer : SAR studies focus on systematic modifications:

- Amino Group : Replace with alkyl/aryl substituents (e.g., acetyl or benzyl groups) to assess impact on receptor binding.

- Ester Hydrolysis : Synthesize the carboxylic acid derivative (via base hydrolysis) to evaluate metabolic stability.

- Piperidine Ring : Introduce fluorination at the 4-position to study steric/electronic effects.

Biological assays (e.g., enzyme inhibition, cell viability) are paired with molecular docking to correlate structural changes with activity. Comparative data are analyzed using multivariate regression .

Q. How should researchers resolve contradictions in pharmacological data, such as conflicting IC50_{50}50 values across studies?

- Methodological Answer : Contradictions arise from variability in assay conditions or off-target effects. Solutions include:

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional activity.

- Standardized Protocols : Adopt uniform buffer systems (e.g., 10 mM PBS, pH 7.4) and cell lines (e.g., HEK293 for receptor studies).

- Data Normalization : Express IC relative to a reference inhibitor (e.g., staurosporine for kinase assays).

Theoretical frameworks (e.g., ligand efficiency metrics) guide interpretation of discrepancies .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies involve:

- Forced Degradation : Expose the compound to heat (40°C), light (UV, 365 nm), and hydrolytic conditions (0.1 M HCl/NaOH) for 72 hours.

- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolyzed ester or oxidized piperidine).

- Accelerated Stability Testing : Use Q modeling to predict shelf-life at 25°C.

Results inform storage recommendations (e.g., desiccated, -20°C) and formulation strategies .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Mechanistic studies require integrated methodologies:

- Target Identification : Use affinity chromatography (immobilized compound on NHS-activated Sepharose) to pull down binding proteins from cell lysates.

- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK modulation).

- In Vivo Validation : Zebrafish models for bioavailability and toxicity profiling (LC and behavioral endpoints).

Data are contextualized using bioinformatics tools (e.g., KEGG pathway enrichment) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.